Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate Enables Orthogonal Deprotection in PROTAC Linker Synthesis
Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate provides two identical Boc protecting groups on a single nitrogen, allowing selective deprotection under mild acidic conditions while preserving other base‑labile or hydrogenation‑sensitive protecting groups [1]. In contrast, 3‑(Boc‑amino)propyl bromide possesses only a single Boc group, and benzyl (3‑bromopropyl)carbamate uses a Cbz group that requires orthogonal hydrogenolytic cleavage . This unique dual‑Boc architecture has been exploited in the synthesis of PROTAC components where sequential deprotection steps are required [1].
| Evidence Dimension | Number of Boc protecting groups per molecule |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | 3‑(Boc‑amino)propyl bromide: 1 |
| Quantified Difference | +1 Boc group |
| Conditions | Structural analysis based on molecular formula and vendor datasheets |
Why This Matters
The additional Boc group enables orthogonal deprotection strategies that are essential for building complex PROTACs with multiple functional handles, directly influencing the efficiency and versatility of the synthetic route.
- [1] Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate (CAS 172846-33-2) Product Page. Kuujia (2026). View Source
